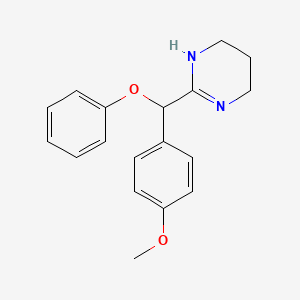

2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine

Description

2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine is a tetrahydropyrimidine derivative characterized by a partially saturated pyrimidine ring substituted with a 4-methoxy-alpha-phenoxybenzyl group.

Properties

CAS No. |

53036-61-6 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)-phenoxymethyl]-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C18H20N2O2/c1-21-15-10-8-14(9-11-15)17(18-19-12-5-13-20-18)22-16-6-3-2-4-7-16/h2-4,6-11,17H,5,12-13H2,1H3,(H,19,20) |

InChI Key |

MZYHYIBCEPKOOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NCCCN2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction

The classic Biginelli reaction employs a β-keto ester, aldehyde, and urea under acidic conditions to form dihydropyrimidinones (DHPMs). For tetrahydropyrimidines, reduction of the DHPM core or modified reagents may be required.

- Example : Ethyl acetoacetate, substituted benzaldehydes, and urea in ethanol/HCl yield DHPMs, which can be hydrogenated to tetrahydropyrimidines.

Cyclocondensation of 3-Amino-2-Unsaturated Carboxylates

As detailed in EP0326389B1, 3-amino-2-unsaturated carboxylates (e.g., methyl 3-aminocrotonate) react with carboxylic acid amides (e.g., formamide) in the presence of a base (e.g., sodium methoxide) to form 4-hydroxypyrimidines. Subsequent functionalization could introduce the 4-methoxy-α-phenoxybenzyl group.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for tetrahydropyrimidines. A study on antidiabetic tetrahydropyrimidine derivatives demonstrated:

- Reaction Time : 3–30 minutes (vs. hours for conventional heating).

- Yield : 80–96% under optimized conditions.

- Procedure : Substituted aldehydes, β-keto esters, and urea/thiourea in ethanol under microwave irradiation (300–600 W).

Mechanochemical Methods

Green chemistry approaches, such as solvent-free mechanochemical grinding, have been applied to synthesize tetrahydropyrimidine derivatives:

- Advantages :

- No solvent required.

- Reaction completion in 10–15 minutes.

- High atom economy (yields >85%).

Case Studies from Patent Literature

EP0326389B1 outlines a general method for 4-hydroxypyrimidines, adaptable to the target compound:

- Step 1 : React methyl 3-amino-2-pentenoate with acetamide in n-butanol/sodium methoxide at 110°C (2 hours).

- Step 2 : Functionalize the 4-hydroxypyrimidine core via alkylation or coupling reactions to introduce the 4-methoxy-α-phenoxybenzyl moiety.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Key Advantages |

|---|---|---|---|---|

| Biginelli Reaction | Ethanol/HCl, reflux | 6–12 hours | 60–75% | Simple setup, scalable |

| Microwave Synthesis | Ethanol, 300–600 W | 3–30 min | 80–96% | Rapid, energy-efficient |

| Mechanochemical | Solvent-free grinding | 10–15 min | 85–90% | Eco-friendly, high purity |

| Cyclocondensation | n-Butanol/NaOMe, 110°C | 2–5 hours | 70–90% | Versatile for core functionalization |

Data Tables

Table 1: Representative Reaction Conditions for Tetrahydropyrimidine Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the pyrimidine ring or the benzyl group, potentially leading to the formation of tetrahydropyrimidine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce tetrahydropyrimidine derivatives.

Scientific Research Applications

2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues

4-[2-(3,4,5,6-Tetrahydropyrimidine-2-ylamino)ethyloxy]benzoyl-2-(S)-aminoethylsulfonylamino-β-alanine (IA)

- Structure : Features a tetrahydropyrimidine core linked to a benzoyl-sulfonamide moiety.

- Function: Acts as a peptidomimetic integrin αvβ3 antagonist with subnanomolar binding affinity (IC₅₀ = 0.40 ± 0.11 nM) .

1,4,5,6-Tetrahydropyrimidine Derivatives (Selective m1 Agonists)

- Structure: Substituted with amino or alkyl groups at the 2-position.

- Comparison: The 4-methoxy-alpha-phenoxybenzyl group in the target compound may confer greater lipophilicity and CNS penetration compared to simpler alkyl substituents in m1 agonists.

4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine

- Structure : Contains a chlorophenyl and trifluoromethyl group, with intramolecular N–H⋯F hydrogen bonds .

- Comparison : The trifluoromethyl group enhances metabolic stability, whereas the methoxy group in the target compound may improve solubility.

Physicochemical Properties

Key Insight : The methoxy group in the target compound balances lipophilicity and solubility, whereas IA’s sulfonamide group prioritizes hydrophilicity for biodistribution.

Biological Activity

2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following structural formula:

- Molecular Formula : CHNO

- SMILES Representation : COC1=CC=C(C=C1)C(C2=NCCCN2)OC3=CC

Pharmacological Profile

Research indicates that 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine exhibits a range of biological activities:

- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties. It was evaluated using various seizure models, including pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The compound demonstrated significant protective effects against induced seizures in animal models .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it showed selective cytotoxicity towards estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468). The half-maximal inhibitory concentration (GI50) values were found to be below 10 µM for some derivatives .

The mechanisms underlying the biological activities of 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine are still under investigation. However, several hypotheses have been proposed:

- GABAergic Modulation : The anticonvulsant properties may be linked to the enhancement of GABAergic activity in the central nervous system. Increased GABA levels have been observed in studies involving related compounds .

- Inhibition of Cell Proliferation : The cytotoxic effects against cancer cell lines could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specific attention has been given to the inhibition of Akt phosphorylation in the MDA-MB-468 cell line .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

- Anticonvulsant Studies : In one study, a series of tetrahydropyrimidine derivatives were synthesized and evaluated for their anticonvulsant activity. Compounds with similar structural features to 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine exhibited significant protective indices compared to established antiepileptic drugs .

- Cancer Cell Line Evaluation : A comprehensive evaluation of tetrahydropyrimidine analogs against various cancer cell lines revealed that certain modifications in the chemical structure enhanced selectivity and potency against specific types of cancer cells. For instance, compounds with certain substituents showed improved growth inhibition rates against MDA-MB-468 cells .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.